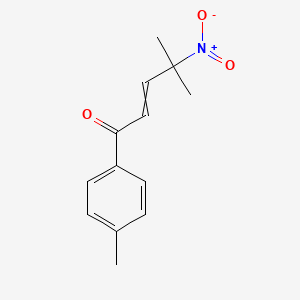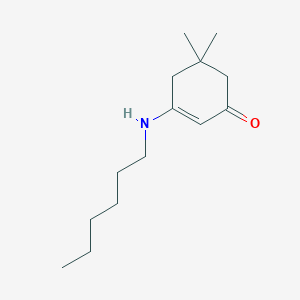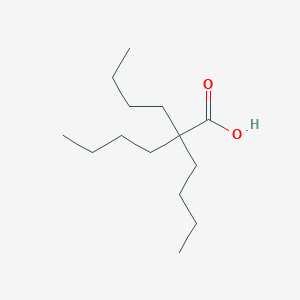
2,2-Dibutylhexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dibutylhexanoic acid is an organic compound belonging to the class of carboxylic acids. It is characterized by a hexanoic acid backbone with two butyl groups attached to the second carbon atom. This structural configuration imparts unique chemical properties to the compound, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dibutylhexanoic acid can be achieved through several methods. One common approach involves the alkylation of hexanoic acid derivatives with butyl halides under basic conditions. The reaction typically employs strong bases such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also incorporate catalysts to enhance reaction rates and selectivity. The final product is usually purified through distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dibutylhexanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to primary alcohols.
Substitution: The butyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenation reactions often employ reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2,2-Dibutylhexanoic acid finds applications in various scientific research areas, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-dibutylhexanoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity. Additionally, the butyl groups may interact with hydrophobic regions of biomolecules, affecting their conformation and function.
Comparison with Similar Compounds
- 2,2-Dibutylpentanoic acid
- 2,2-Dibutylheptanoic acid
- 2,2-Dibutylbutanoic acid
Comparison: 2,2-Dibutylhexanoic acid is unique due to its specific chain length and the positioning of the butyl groups. This configuration imparts distinct physicochemical properties, such as solubility and reactivity, compared to its analogs. The presence of two butyl groups also enhances its hydrophobic character, influencing its interactions in biological and chemical systems.
Properties
CAS No. |
52061-76-4 |
|---|---|
Molecular Formula |
C14H28O2 |
Molecular Weight |
228.37 g/mol |
IUPAC Name |
2,2-dibutylhexanoic acid |
InChI |
InChI=1S/C14H28O2/c1-4-7-10-14(13(15)16,11-8-5-2)12-9-6-3/h4-12H2,1-3H3,(H,15,16) |
InChI Key |
IXIWOUFBDIJQAP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCCC)(CCCC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[(1e)-3,3-Dipropyltriaz-1-en-1-yl]phenyl}quinazolin-4-amine](/img/structure/B14655437.png)
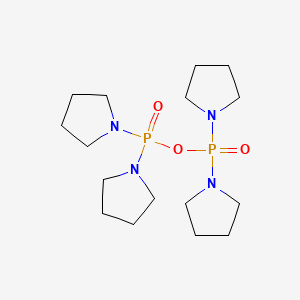
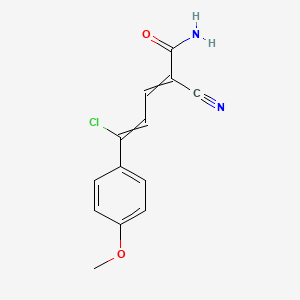
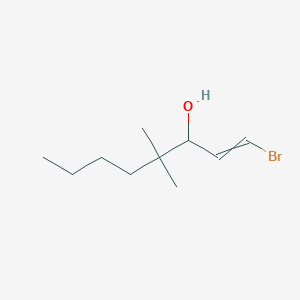
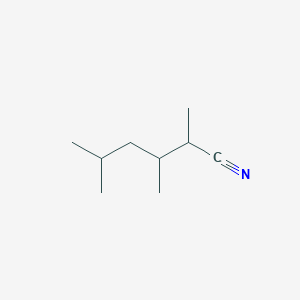
![dimethyl (2E)-2-[(3,4-dimethoxyphenyl)methylidene]butanedioate](/img/structure/B14655473.png)
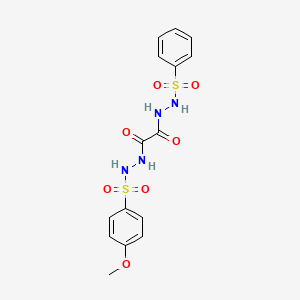
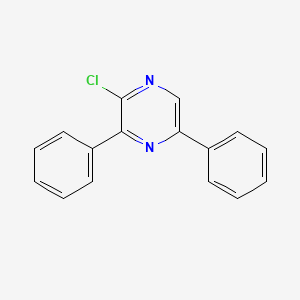
![Dimethyl [3-([1,1'-biphenyl]-4-yl)-2-oxopropyl]phosphonate](/img/structure/B14655485.png)
